

# Physicochemical Profiling of Z-His-Ala-OH: A Technical Guide

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## Compound of Interest

Compound Name: *Z-His-Ala-OH*

CAS No.: 13056-38-7

Cat. No.: B079664

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## Executive Summary

**Z-His-Ala-OH** (N-benzyloxycarbonyl-L-histidyl-L-alanine) is a protected dipeptide intermediate widely utilized in synthetic medicinal chemistry and enzymology. Characterized by the presence of a lipophilic Carbobenzyloxy (Cbz or Z) protecting group on the N-terminus and a free carboxylic acid on the C-terminus, this molecule serves as a critical substrate for protease kinetic studies (specifically for angiotensin-converting enzyme and lysosomal proteases) and as a building block in convergent peptide synthesis.

This guide provides a rigorous physicochemical analysis of **Z-His-Ala-OH**, synthesizing experimental data with theoretical modeling to establish a robust profile for researchers. It addresses solubility behaviors, ionization states, and stability protocols required for high-precision drug development workflows.

## Molecular Identity & Structural Architecture

The physicochemical behavior of **Z-His-Ala-OH** is dictated by the interplay between its hydrophobic protecting group and its ionizable side chains.

## Core Identity Data

Parameter	Technical Specification
Chemical Name	N-benzyloxycarbonyl-L-histidyl-L-alanine
Common Abbreviations	Z-His-Ala-OH; Cbz-His-Ala-OH
CAS Registry Number	13056-38-7
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>4</sub> O <sub>5</sub>
Molecular Weight	360.36 g/mol
Chirality	L, L (S, S configuration)
Appearance	White to off-white crystalline powder

## Structural Functionalization

The molecule comprises three distinct physicochemical domains:

- The Z-Group (N-terminus): A benzyl carbamate moiety that confers significant lipophilicity and prevents N-terminal protonation, eliminating the zwitterionic character typical of free peptides.
- The Histidine Residue: Contains an imidazole ring (pKa ~6.0), acting as a pH-dependent solubility switch.[1]
- The Alanine C-terminus: Provides a free carboxylic acid (pKa ~3.6) and a small methyl side chain, minimizing steric hindrance during enzymatic docking.

## Structural Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting sites of ionization and enzymatic cleavage.



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Figure 1: Functional decomposition of **Z-His-Ala-OH** showing hydrophobic, ionizable, and reactive domains.

## Physicochemical Properties[2][3][4][5][6][7]

### Ionization Profile (pKa and pI)

Unlike free peptides, **Z-His-Ala-OH** lacks a basic N-terminal amine. Therefore, its charge state is governed solely by the imidazole nitrogen and the C-terminal carboxyl.

- pKa<sub>1</sub> (Carboxyl): ~3.6. Below this pH, the carboxyl is protonated (COOH, neutral). Above, it is deprotonated (COO<sup>-</sup>, negative).
- pKa<sub>2</sub> (Imidazole): ~6.[1]0. Below this pH, the imidazole is protonated (ImH<sup>+</sup>, positive). Above, it is neutral (Im<sup>0</sup>).

Isoelectric Point (pI) Calculation: The pI occurs when the net charge is zero.

Implication: The molecule is least soluble in aqueous media near pH 4.8, where it exists as a neutral zwitterion-like species (Z-His<sup>+</sup>-Ala-COO<sup>-</sup>).

### Solubility Profile

The "Z" group significantly reduces water solubility compared to the free dipeptide (H-His-Ala-OH).

Solvent System	Solubility Prediction	Mechanistic Insight
Water (pH 7.0)	Low	Net negative charge (-1), but Z-group hydrophobicity dominates.
Acidic Water (pH < 3)	Moderate to High	Imidazole protonation (+1) assists solvation; Z-group remains hydrophobic.
Basic Water (pH > 8)	Moderate	Carboxyl deprotonation (-1) aids solubility; Imidazole is neutral.
DMSO / DMF	High	Excellent solvation of the aromatic Z-group and peptide backbone.
Methanol / Ethanol	High	Good compatibility with both polar and non-polar domains.

## Lipophilicity (LogP)

- Estimated LogP: 0.5 – 1.2
- Rationale: The benzyl ring adds +2.0 to the LogP, counteracting the hydrophilicity of the amide bonds and ionizable groups. This positive LogP indicates good membrane permeability potential for cellular assays.

## Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for the identification and purity assessment of **Z-His-Ala-OH**.

## High-Performance Liquid Chromatography (HPLC)

Objective: Determine purity and quantify peptide content.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses carboxyl ionization, sharpens peaks).
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl/imidazole rings).
- Expected Retention: **Z-His-Ala-OH** will elute significantly later than free His-Ala due to the hydrophobic Z-group.

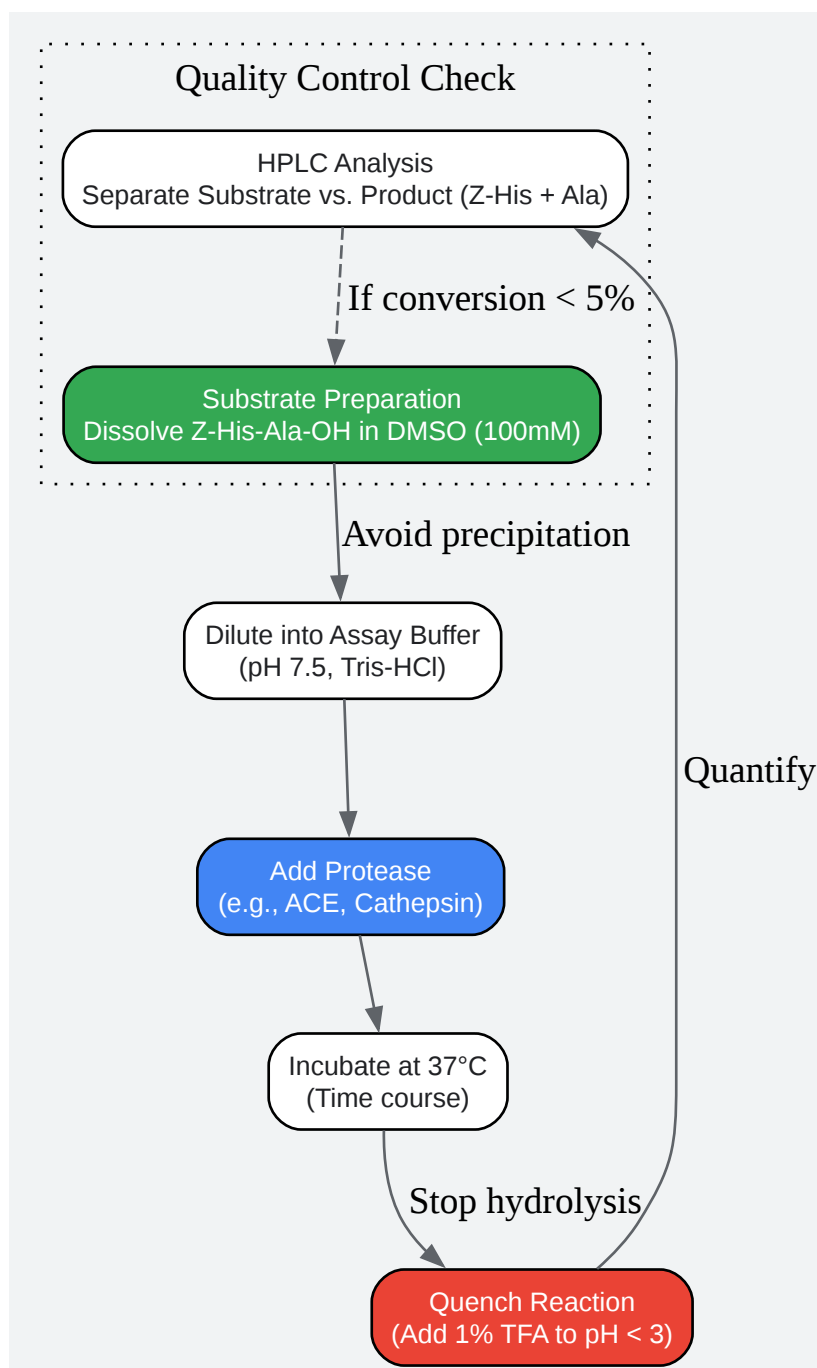
## Mass Spectrometry (ESI-MS)

Objective: Confirm molecular identity.

- Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
- Theoretical m/z:
  - $[M+H]^+$ : 361.37
  - $[M+Na]^+$ : 383.35
- Interpretation: The presence of the  $[M+H]^+$  peak at 361.4 confirms the integrity of the Z-protection and the dipeptide linkage.

## Experimental Workflow: Enzymatic Hydrolysis Assay

One of the primary applications of **Z-His-Ala-OH** is as a substrate for proteases. The following workflow utilizes the physicochemical properties described above to monitor enzymatic activity.



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Figure 2: Standardized workflow for utilizing **Z-His-Ala-OH** in protease kinetic assays.

#### Protocol Notes:

- **Solvent Choice:** Always prepare a stock solution in DMSO or DMF. Direct dissolution in aqueous buffer may lead to slow precipitation or micelle formation due to the Z-group.

- Quenching: The addition of TFA (Step 5) serves two purposes: it stops the enzymatic reaction by denaturing the protein and protonates the **Z-His-Ala-OH** carboxyl group, improving retention on the C18 HPLC column.

## Stability and Storage

- Thermal Stability: Stable in solid form up to ~130°C.
- Hydrolytic Stability:
  - pH 2-8: Stable at room temperature for days.
  - pH > 10: Risk of racemization at the His-Ala alpha-carbon and potential hydrolysis of the benzyl ester.
  - Strong Acid (HBr/AcOH): Removes the Z-group.
- Storage: Store at -20°C, desiccated. Protect from light to prevent potential oxidation of the imidazole ring over long periods.

## References

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